

Application Notes and Protocols for the Preparation of 1-Phenylcyclopentanecarbonitrile

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Compound of Interest

Compound Name: **1-Phenylcyclopentanecarbonitrile**

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These application notes provide a detailed laboratory protocol for the synthesis of **1-phenylcyclopentanecarbonitrile**, a valuable intermediate in organic synthesis. The document includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the workflow.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the starting materials and the final product, **1-phenylcyclopentanecarbonitrile**. This information is crucial for reaction monitoring, product characterization, and purity assessment.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index	Spectroscopic Data
Phenylacetonitrile	C ₈ H ₇ N	117.15	234	1.015	1.521-1.523	-
1,4-Dibromobutane	C ₄ H ₈ Br ₂	215.91	197	1.808	1.519	-
1-Phenylcycloptanecarbonitrile	C ₁₂ H ₁₃ N	171.24[1]	135-140 (at 10 mmHg)	1.03	1.5325-1.5345	¹ H NMR (CDCl ₃ , δ): 7.50-7.25 (m, 5H, Ar-H), 2.50-2.30 (m, 2H, CH ₂), 2.20-1.80 (m, 6H, CH ₂) ¹³ C NMR (CDCl ₃ , δ): 140.0, 129.0, 127.5, 126.0, 122.0, 48.0, 38.0, 24.0 IR (neat, cm ⁻¹): 3060 (C-H, aromatic), 2960, 2870 (C-H, aliphatic), 2235 (C≡N),

1600,
1495, 1450
(C=C,
aromatic)

Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarbonitrile

This protocol details the synthesis of **1-phenylcyclopentanecarbonitrile** from phenylacetonitrile and 1,4-dibromobutane using phase-transfer catalysis.[\[2\]](#)

Materials:

- Phenylacetonitrile (Benzyl cyanide) (11.5 mL, 99.6 mmol, 1.0 equiv)
- 1,4-Dibromobutane (14.3 mL, 120 mmol, 1.2 equiv)
- 50% (w/v) aqueous sodium hydroxide (25 mL)
- Benzyltriethylammonium chloride (569 mg, 2.50 mmol, 0.025 equiv)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and ethyl acetate (for chromatography)

Equipment:

- 100 mL two-necked, round-bottomed flask
- Magnetic stirrer and stir bar

- Thermometer
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for column chromatography

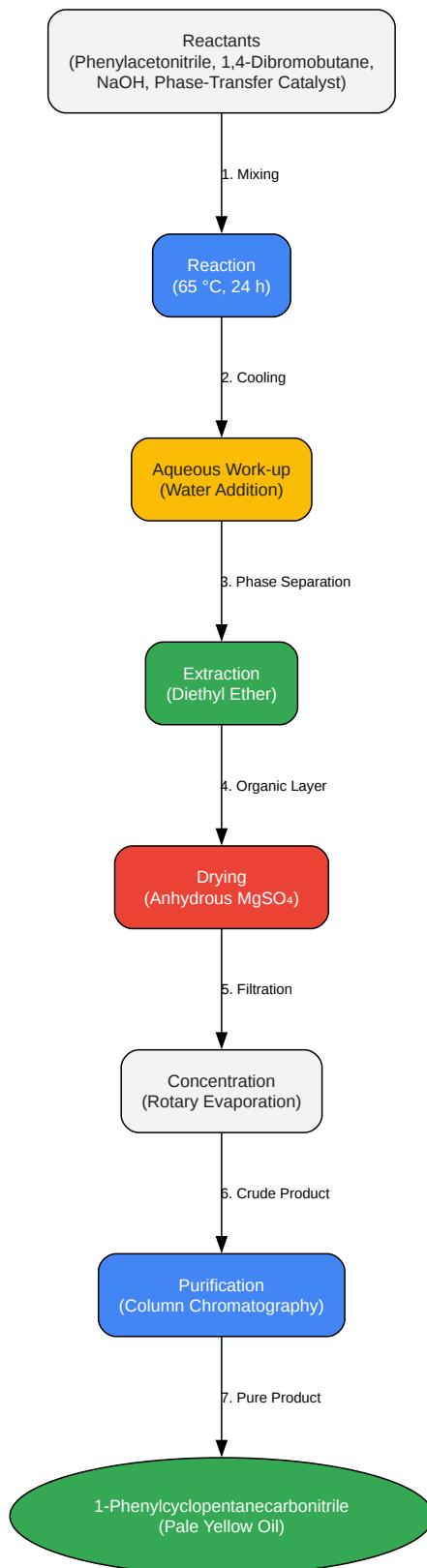
Procedure:

- Reaction Setup: In a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (569 mg, 2.50 mmol) and 50% (w/v) aqueous sodium hydroxide (25 mL).
- Addition of Reactants: Vigorously stir the mixture in a water bath. Add phenylacetonitrile (11.5 mL, 99.6 mmol) in one portion. Subsequently, add 1,4-dibromobutane (14.3 mL, 120 mmol) portion-wise (approximately 5 mL per portion).
- Reaction: Replace the septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours. The mixture will appear as an orange biphasic suspension.
- Work-up: Cool the reaction mixture to room temperature. Add 50 mL of water and transfer the mixture to a 250 mL separatory funnel.
- Extraction: Extract the aqueous layer twice with diethyl ether (60 mL each).
- Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (5 g).
- Solvent Removal: Filter the solution by gravity and concentrate the filtrate on a rotary evaporator under reduced pressure (40 °C, 14 mmHg) to obtain a crude orange oil.

- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. This will yield **1-phenylcyclopentanecarbonitrile** as a pale yellow oil (typical yield: ~82%).

Experimental Workflow

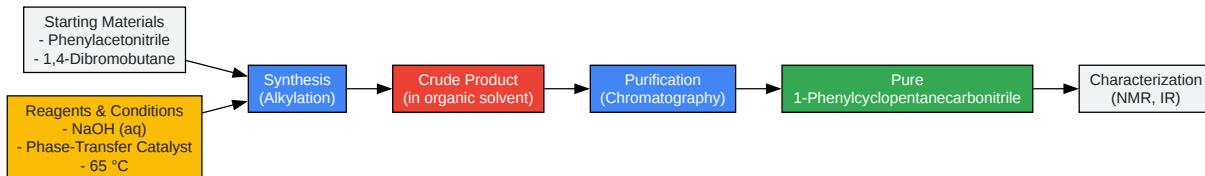
The following diagram illustrates the key stages of the synthesis and purification process for **1-phenylcyclopentanecarbonitrile**.

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Caption: Experimental workflow for the synthesis of **1-Phenylcyclopentanecarbonitrile**.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical progression from starting materials to the final, characterized product.



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Caption: Logical flow from reactants to characterized product.

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References

- 1. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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